molecular formula C7H4ClF2NO2 B15299265 2-Chloro-5-(difluoromethyl)pyridine-3-carboxylic acid CAS No. 1256813-20-3

2-Chloro-5-(difluoromethyl)pyridine-3-carboxylic acid

Cat. No.: B15299265
CAS No.: 1256813-20-3
M. Wt: 207.56 g/mol
InChI Key: LQGYBZFCUSEOGP-UHFFFAOYSA-N
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Description

2-Chloro-5-(difluoromethyl)pyridine-3-carboxylic acid is an organic compound with the molecular formula C7H4ClF2NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its inclusion of both chlorine and difluoromethyl groups, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(difluoromethyl)pyridine-3-carboxylic acid typically involves the chlorination and fluorination of pyridine derivatives. One common method starts with 3-methylpyridine, which undergoes chlorination to form 2-chloro-5-trichloromethylpyridine. This intermediate is then fluorinated to yield the desired product . Another approach involves the direct fluorochlorination of 3-methylpyridine in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of reagents and catalysts, as well as the control of reaction temperature and pressure, are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(difluoromethyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The difluoromethyl group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in cross-coupling reactions with organometallic reagents.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while oxidation of the difluoromethyl group can produce a carboxylic acid derivative.

Scientific Research Applications

2-Chloro-5-(difluoromethyl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(difluoromethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The presence of the chlorine and difluoromethyl groups can enhance its binding affinity to certain enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(difluoromethyl)pyridine-3-carboxylic acid is unique due to the specific combination of chlorine and difluoromethyl groups, which can influence its chemical reactivity and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1256813-20-3

Molecular Formula

C7H4ClF2NO2

Molecular Weight

207.56 g/mol

IUPAC Name

2-chloro-5-(difluoromethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C7H4ClF2NO2/c8-5-4(7(12)13)1-3(2-11-5)6(9)10/h1-2,6H,(H,12,13)

InChI Key

LQGYBZFCUSEOGP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)Cl)C(F)F

Origin of Product

United States

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